![molecular formula C41H54N6S2 B593657 1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea CAS No. 1666171-29-4](/img/structure/B593657.png)

1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea

Übersicht

Beschreibung

CAY10711 is a substituted diamine that produces rapid bactericidal activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA) and stationary-phase bacteria. It displays MIC99 values of 2.9, 11.5, 2.9, and 2.9 µM against S. aureus RN4220, P. aeruginosa PAO1, E. coli ANS1, and MRSA 10082B, respectively. CAY10711 reduces biofilm formation and promotes biofilm dispersal in P. aeruginosa. It is synergistic with kanamycin and has limited adverse effects against mammalian cells or C. elegans development, survival, or reproduction.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent Against Resistant Strains

CAY10711 has been identified as a potent antibacterial agent, particularly effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It exhibits rapid bactericidal activity and has shown minimum inhibitory concentration (MIC) values of 2.9 µM against MRSA, indicating its strong potential for treating infections that are resistant to conventional antibiotics .

Biofilm Formation Inhibitor

The compound has demonstrated the ability to reduce biofilm formation, which is a significant problem in both medical and industrial settings. Biofilms are protective layers that bacteria form to shield themselves from antibiotics and the immune system. CAY10711 disrupts biofilm formation, particularly in Pseudomonas aeruginosa, a common cause of hospital-acquired infections .

Synergistic Effects with Other Antibiotics

Research has shown that CAY10711 can work synergistically with other antibiotics like kanamycin. This means that when used in combination, the effectiveness of both drugs is enhanced, potentially leading to lower required doses and reduced side effects .

Limited Cytotoxicity

An important aspect of CAY10711 is its limited adverse effects on mammalian cells. This suggests that the compound could be developed into a therapeutic agent with a favorable safety profile, which is crucial for clinical applications .

Neutrophil Immune Response Modulation

CAY10711 may play a role in modulating the immune response, particularly in neutrophils. Neutrophils are a type of white blood cell that plays a key role in defending against infections. The compound could influence processes such as phagocytosis, degranulation, and NETosis, which are vital for neutrophil function .

Antimicrobial Applications in Veterinary Medicine

Given its broad-spectrum antibacterial properties and low toxicity to mammalian cells, CAY10711 has potential applications in veterinary medicine. It could be used to treat infections in animals, especially those caused by antibiotic-resistant bacteria .

Preservation of Perishable Goods

CAY10711’s antimicrobial properties could be utilized in the preservation of perishable goods, such as food products. By inhibiting the growth of spoilage-causing bacteria, it could extend the shelf life of these items and reduce waste .

Development of New Antimicrobial Coatings

The compound’s ability to prevent biofilm formation makes it a candidate for developing new antimicrobial coatings for medical devices and implants. Such coatings could prevent the onset of device-related infections, which are a major concern in healthcare settings .

Wirkmechanismus

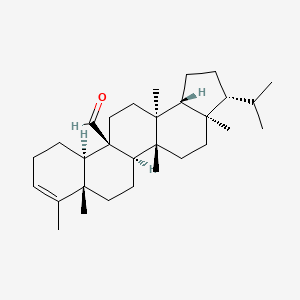

CAY10711, also known as N1,N17-bis(2,2-diphenylethyl)-2,6,12,16-tetraazaheptadecanedithioamide or 1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea, is a substituted diamine that has shown promising results in the field of bacteriology .

Target of Action

The primary targets of CAY10711 are both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA) and stationary-phase bacteria .

Mode of Action

CAY10711 interacts with its bacterial targets by producing rapid bactericidal activity . This means it kills bacteria rather than merely inhibiting their growth.

Biochemical Pathways

aeruginosa . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By disrupting biofilm formation, CAY10711 enhances the susceptibility of bacteria to antibiotic treatment.

Pharmacokinetics

It is known that the compound is a crystalline solid with solubility in dmf, dmso, and ethanol . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetic profile.

Result of Action

CAY10711 displays MIC 99 values of 2.9, 11.5, 2.9, and 2.9 µM against S. aureus RN4220, P. aeruginosa PAO1, E. coli ANS1, and MRSA 10082B, respectively This indicates that the compound is effective at low concentrationselegans development, survival, or reproduction , suggesting a good safety profile.

Eigenschaften

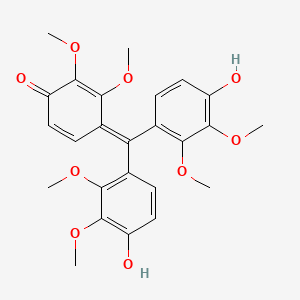

IUPAC Name |

1-(2,2-diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H54N6S2/c48-40(46-32-38(34-18-6-1-7-19-34)35-20-8-2-9-21-35)44-30-16-28-42-26-14-5-15-27-43-29-17-31-45-41(49)47-33-39(36-22-10-3-11-23-36)37-24-12-4-13-25-37/h1-4,6-13,18-25,38-39,42-43H,5,14-17,26-33H2,(H2,44,46,48)(H2,45,47,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBYQYRUQTVCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=S)NCCCNCCCCCNCCCNC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H54N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

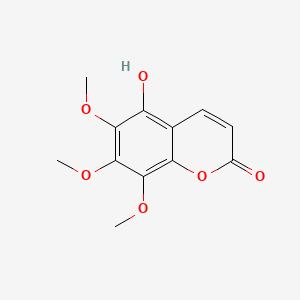

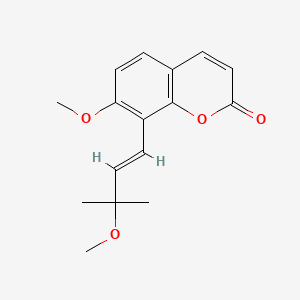

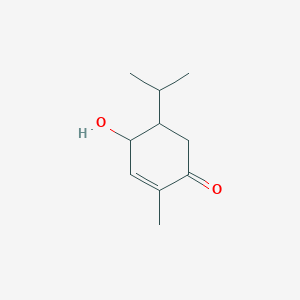

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thiabicyclo[2.2.1]hept-5-ene-3-carboxaldehyde, exo- (9CI)](/img/no-structure.png)